- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

97421-16-4 structure
Nom du produit:1-(propan-2-yl)-1H-pyrazol-4-amine
Numéro CAS:97421-16-4
Le MF:C6H11N3
Mégawatts:125.171640634537
MDL:MFCD08700622
CID:801088
PubChem ID:13469826
1-(propan-2-yl)-1H-pyrazol-4-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Isopropyl-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine,1-(1-methylethyl)-
- 1-propan-2-ylpyrazol-4-amine
- 4-Amino-1-isopropyl-1h-pyrazole
- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)
- 1-(propan-2-yl)-1H-pyrazol-4-amine
- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-
- 1-Isopropyl-1H-pyrazol-4-ylamine
- 1-(methylethyl)pyrazole-4-ylamine
- 1-isopropylpyrazol-4-amine
- OEXNVHXUPNHOPP-UHFFFAOYSA-N
- 1-isopropyl-1H-pyrazole-4-amine
- 1-isopropyl-1 H-pyrazol-4-ylamine
- STK353364
- SBB026436
- SB13945
- MCU
- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)
- (1-Isopropyl-1H-pyrazol-4-yl)amine
- 1-Isopropyl-4-aminopyrazole
- 4-Amino-1-isopropylpyrazole
- CS-W020015
- DS-0554
- 97421-16-4
- AKOS000205148
- AC-30775
- DTXSID00541640
- MFCD08700622
- SCHEMBL574538
- EN300-66235
- SY031838
- F2169-0267
-
- MDL: MFCD08700622
- Piscine à noyau: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
- La clé Inchi: OEXNVHXUPNHOPP-UHFFFAOYSA-N
- Sourire: N1N(C(C)C)C=C(N)C=1
Propriétés calculées
- Qualité précise: 125.09500
- Masse isotopique unique: 125.095297364g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 9
- Nombre de liaisons rotatives: 1
- Complexité: 92.3
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
- Le xlogp3: 0.3
- Surface topologique des pôles: 43.8
Propriétés expérimentales
- Couleur / forme: Yellow to Brown Liquid
- Dense: 1.1±0.1 g/cm3
- Point de fusion: No data available
- Point d'ébullition: 234.2°C at 760 mmHg
- Point d'éclair: 95.4±19.8 °C
- Indice de réfraction: 1.566
- Le PSA: 43.84000
- Le LogP: 1.62740
- Pression de vapeur: 0.1±0.5 mmHg at 25°C
1-(propan-2-yl)-1H-pyrazol-4-amine Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261;P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Keep in dark place,Inert atmosphere,Room temperature
1-(propan-2-yl)-1H-pyrazol-4-amine Données douanières
- Code HS:2933199090
- Données douanières:
Code douanier chinois:
2933199090Résumé:
2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-(propan-2-yl)-1H-pyrazol-4-amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188206-1g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95%+ | 1g |
$*** | 2023-05-04 | |
Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95%+ | 10g |
$*** | 2023-05-04 | |
Chemenu | CM188206-5g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 5g |
$359 | 2021-08-05 | |
Chemenu | CM188206-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 95+% | 10g |
$772 | 2021-08-05 | |
Enamine | EN300-66235-0.1g |
1-(propan-2-yl)-1H-pyrazol-4-amine |
97421-16-4 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
Apollo Scientific | OR962707-10g |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 98% | 10g |
£305.00 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |
1-(propan-2-yl)-1H-pyrazol-4-amine |
97421-16-4 | 97% | 50mg |
84.0CNY | 2021-07-14 | |
abcr | AB469943-25 g |
1-Isopropyl-1H-pyrazol-4-amine; . |
97421-16-4 | 25g |
€1,084.50 | 2022-03-01 | ||
Fluorochem | 037825-25g |
1-Isopropyl-1H-pyrazol-4-ylamine |
97421-16-4 | 95% | 25g |
£645.00 | 2022-03-01 | |
TRC | B451560-500mg |
1-Isopropyl-1H-pyrazol-4-amine |
97421-16-4 | 500mg |
$ 135.00 | 2022-06-07 |
1-(propan-2-yl)-1H-pyrazol-4-amine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C
Référence
- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt
Référence
- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt
Référence
- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell LinesJournal of Medicinal Chemistry, 2018, 61(1), 140-157,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C
Référence
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt
Référence
- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
Référence
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt
Référence
- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
Référence
- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt
Référence
- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt
Référence
- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt
Référence
- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt
Référence
- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Référence
- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Référence
- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C
Référence
- A practical, two-step synthesis of 1-alkyl-4-aminopyrazolesTetrahedron Letters, 2008, 49(18), 2996-2998,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
Référence
- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt
Référence
- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt
Référence
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole DerivativesJournal of Medicinal Chemistry, 2014, 57(23), 10013-10030,
1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials
1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products
1-(propan-2-yl)-1H-pyrazol-4-amine Littérature connexe
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine

Pureté:99%/99%
Quantité:10g/25g
Prix ($):210.0/524.0